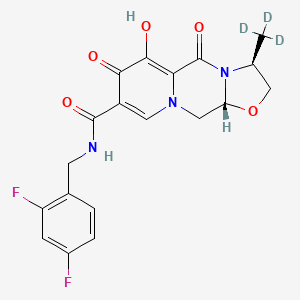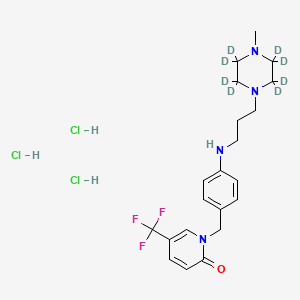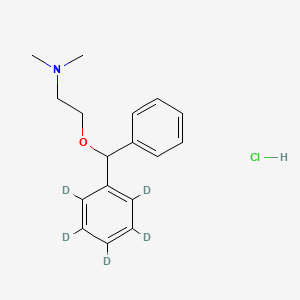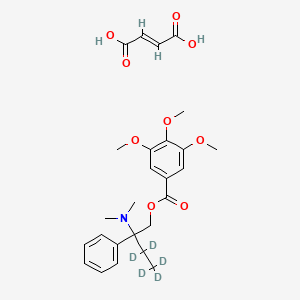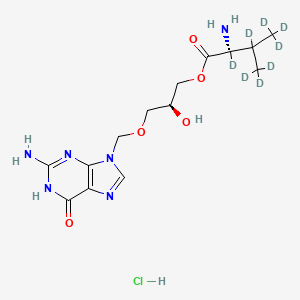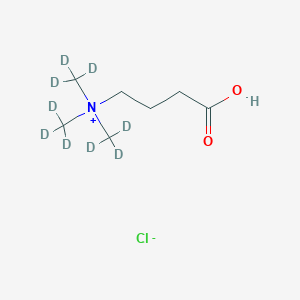
N-(Carboxypropyl)-N,N,N-trimethyl-D9-ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Carboxypropyl)-N,N,N-trimethyl-D9-ammonium chloride is a quaternary ammonium compound with a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Carboxypropyl)-N,N,N-trimethyl-D9-ammonium chloride typically involves the reaction of trimethylamine with a carboxylic acid derivative. One common method is the reaction of trimethylamine with 3-chloropropionic acid, resulting in the formation of the desired compound. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(Carboxypropyl)-N,N,N-trimethyl-D9-ammonium chloride undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Alcohol derivatives.
Substitution: Various substituted ammonium compounds.
Aplicaciones Científicas De Investigación
N-(Carboxypropyl)-N,N,N-trimethyl-D9-ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membrane interactions and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of cleaning agents, surfactants, and fabric softeners.
Mecanismo De Acción
The mechanism of action of N-(Carboxypropyl)-N,N,N-trimethyl-D9-ammonium chloride involves its interaction with biological membranes and proteins. The compound’s quaternary ammonium group can disrupt cell membranes, leading to cell lysis and antimicrobial effects. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Carboxymethyl)-N,N,N-trimethylammonium chloride
- N-(Carboxyethyl)-N,N,N-trimethylammonium chloride
- N-(Carboxybutyl)-N,N,N-trimethylammonium chloride
Uniqueness
N-(Carboxypropyl)-N,N,N-trimethyl-D9-ammonium chloride is unique due to its specific chain length and the presence of a deuterium isotope (D9), which can influence its chemical properties and interactions. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C7H16ClNO2 |
|---|---|
Peso molecular |
190.71 g/mol |
Nombre IUPAC |
3-carboxypropyl-tris(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-6H2,1-3H3;1H/i1D3,2D3,3D3; |
Clave InChI |
GNRKTORAJTTYIW-KYRNGWDOSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[N+](CCCC(=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] |
SMILES canónico |
C[N+](C)(C)CCCC(=O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


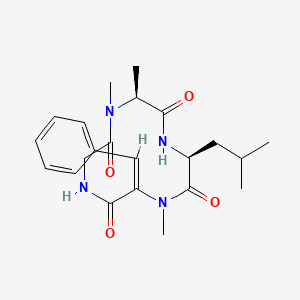

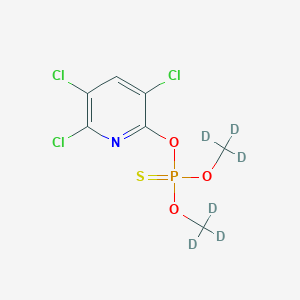

![(3AS,4R,7R,9R,10R,11R,13R,15R,15aR)-1-(1-((R)-1-(1,8-naphthyridin-4-yl)ethyl)azetidin-3-yl)-10-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4-ethyl-11-methoxy-3a,7,9,11,13,15-hexamethyloctahydro-1H-[1]oxacyClotetradeci](/img/structure/B12424252.png)

